molecular formula C7H5F2NO2 B8798803 2-(3,5-Difluoropyridin-2-yl)acetic acid

2-(3,5-Difluoropyridin-2-yl)acetic acid

Cat. No. B8798803
M. Wt: 173.12 g/mol
InChI Key: XAIUEYODYSZRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluoropyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Difluoropyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Difluoropyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,5-Difluoropyridin-2-yl)acetic acid

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5F2NO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)

InChI Key

XAIUEYODYSZRDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(3,5-difluoro-pyridin-2-yl)-malonic acid diethyl ester (1 g, 3.56 mmol) (Preparation 264) in THF (15 mL) was added a solution of lithium hydroxide monohydrate (462 mg, 10.4 mmol) in water (4 mL) dropwise at 0° C. and the mixture heated to reflux for 2 hours. The reaction mixture was cooled to room temperature, acidified (pH ˜3) with 2N hydrochloric acid and extracted with 20% isopropanol-dichloromethane (5×20 mL). The combined organic layers were dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (gradient of DCM: MeOH 100:0 to 95:5) to afford the title compound as a solid in 53% yield, 336 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

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